molecular formula C13H20N2O B1489518 (3S)-1-(3-Methoxybenzyl)-3-methylpiperazine CAS No. 1604369-25-6

(3S)-1-(3-Methoxybenzyl)-3-methylpiperazine

Cat. No. B1489518
CAS RN: 1604369-25-6
M. Wt: 220.31 g/mol
InChI Key: WEWHKVMUXZUYQO-NSHDSACASA-N
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Description

(3S)-1-(3-Methoxybenzyl)-3-methylpiperazine (MBMP) is a novel piperazine derivative that has recently gained attention due to its potential applications in the field of medicinal chemistry. MBMP has been found to possess a wide range of biological activities, including anti-inflammatory, anti-allergic, and anti-cancer properties. In addition, MBMP has been studied for its potential role in the treatment of various neurological and metabolic diseases, such as Alzheimer’s disease, Parkinson’s disease, and diabetes. This review will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations of MBMP for laboratory experiments, and future directions.

Scientific Research Applications

(3S)-1-(3-Methoxybenzyl)-3-methylpiperazine has been studied for its potential applications in the field of medicinal chemistry. The compound has been found to possess a wide range of biological activities, including anti-inflammatory, anti-allergic, and anti-cancer properties. In addition, (3S)-1-(3-Methoxybenzyl)-3-methylpiperazine has been studied for its potential role in the treatment of various neurological and metabolic diseases, such as Alzheimer’s disease, Parkinson’s disease, and diabetes.

Mechanism of Action

The exact mechanism of action of (3S)-1-(3-Methoxybenzyl)-3-methylpiperazine is still not fully understood. However, it is believed that (3S)-1-(3-Methoxybenzyl)-3-methylpiperazine may act by inhibiting the enzyme phosphodiesterase 4 (PDE4), which is involved in the breakdown of cyclic adenosine monophosphate (cAMP). Inhibition of this enzyme has been found to reduce inflammation and modulate the immune response. In addition, (3S)-1-(3-Methoxybenzyl)-3-methylpiperazine has been found to modulate the activity of other enzymes, such as protein kinase C (PKC) and protein kinase A (PKA), which may contribute to its anti-inflammatory and anti-allergic activity.
Biochemical and Physiological Effects
(3S)-1-(3-Methoxybenzyl)-3-methylpiperazine has been found to possess a wide range of biochemical and physiological effects. The compound has been found to possess anti-inflammatory, anti-allergic, and anti-cancer properties. In addition, (3S)-1-(3-Methoxybenzyl)-3-methylpiperazine has been found to modulate the activity of enzymes involved in the breakdown of cyclic adenosine monophosphate (cAMP), such as phosphodiesterase 4 (PDE4). This enzyme is involved in the regulation of inflammation, immune response, and cell signaling. (3S)-1-(3-Methoxybenzyl)-3-methylpiperazine has also been found to modulate the activity of other enzymes, such as protein kinase C (PKC) and protein kinase A (PKA), which may contribute to its anti-inflammatory and anti-allergic activity.

Advantages and Limitations for Lab Experiments

The use of (3S)-1-(3-Methoxybenzyl)-3-methylpiperazine in laboratory experiments has several advantages. The compound is relatively easy to synthesize and can be obtained in high purity. In addition, the compound has a wide range of biological activities, which makes it a useful tool for studying various biological processes. However, there are some limitations to the use of (3S)-1-(3-Methoxybenzyl)-3-methylpiperazine in laboratory experiments. The compound is not very stable and may degrade over time. In addition, the compound is not very soluble in water, which can make it difficult to use in certain types of experiments.

Future Directions

There are several potential future directions for the study of (3S)-1-(3-Methoxybenzyl)-3-methylpiperazine. The compound could be further studied to better understand its mechanism of action and its potential therapeutic applications. In addition, the compound could be used to develop new drugs and therapies for a variety of diseases. Finally, (3S)-1-(3-Methoxybenzyl)-3-methylpiperazine could be used to develop new laboratory techniques and tools for studying biological processes.

properties

IUPAC Name

(3S)-1-[(3-methoxyphenyl)methyl]-3-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-11-9-15(7-6-14-11)10-12-4-3-5-13(8-12)16-2/h3-5,8,11,14H,6-7,9-10H2,1-2H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEWHKVMUXZUYQO-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)CC2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CCN1)CC2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S)-1-(3-Methoxybenzyl)-3-methylpiperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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